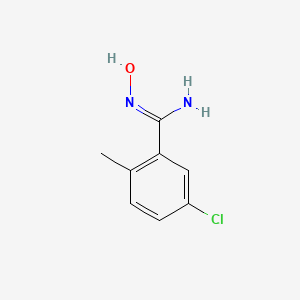
5-Chloro-N-hydroxy-2-methylbenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-hydroxy-2-methylbenzimidamide is a chemical compound with the molecular formula C8H9ClN2O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a benzimidamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-hydroxy-2-methylbenzimidamide typically involves the reaction of 5-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of sodium bicarbonate. The reaction is carried out in methanol at 50°C for 16 hours. After the reaction, the mixture is cooled, diluted with hydrochloric acid, and extracted with dichloromethane and ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-hydroxy-2-methylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzimidamides.
Aplicaciones Científicas De Investigación
5-Chloro-N-hydroxy-2-methylbenzimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-hydroxy-2-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-hydroxybenzimidamide
- 5-Chloro-2-methylbenzimidamide
- 5-Chloro-N-hydroxybenzimidamide
Uniqueness
5-Chloro-N-hydroxy-2-methylbenzimidamide is unique due to the presence of both a chloro and a hydroxy group on the benzimidamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
5-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
Clave InChI |
YOGRUFKAUCCCDN-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)Cl)/C(=N/O)/N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


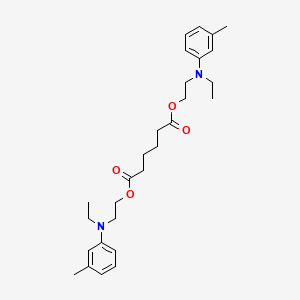

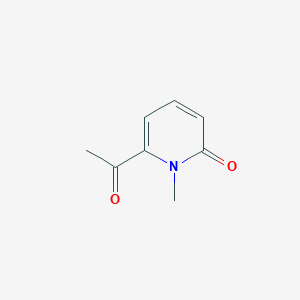
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
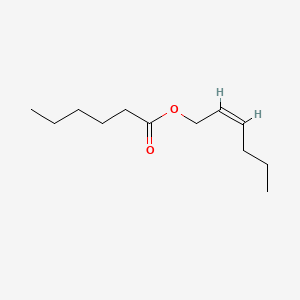
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
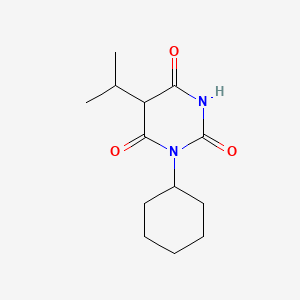


![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
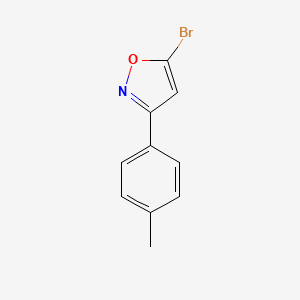
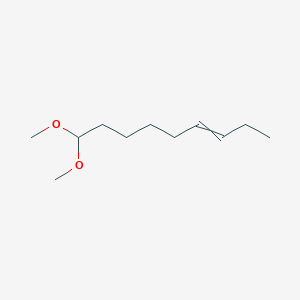
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
